(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a thiazole ring, a piperazine ring, and a furan ring
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, a key component of this compound, have been widely studied for their potential antitumor activities . They have been developed into clinical drugs, including Dabrafenib and Dasatinib . Dabrafenib is a BRAF inhibitor used for the treatment of BRAF V600E or BRAF V600K mutation-positive melanoma . Dasatinib is a Bcr-Abl tyrosine kinase inhibitor used for the treatment of Gleevec-resistant CML .
Mode of Action
It has been suggested that similar compounds can induce cell apoptosis and cause g1-phase arrest in the cell division cycle . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression, leading to cell death.
Biochemical Pathways
Given the potential antitumor activities of thiazole derivatives , it’s plausible that this compound could affect pathways related to cell proliferation and survival.
Result of Action
The compound has been shown to have potent antiproliferative activity against certain cancer cell lines . Specifically, it was found to have inhibitory activity against HeLa cells (human cervical cancer) with an IC50 value of 1.6 ± 0.8 μM . This suggests that the compound’s action results in the inhibition of cell proliferation, potentially leading to the death of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Incorporation of the Furan Ring: The furan ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings, leading to the formation of sulfoxides and epoxides, respectively.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and epoxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies investigating the role of thiazole and piperazine derivatives in biological systems.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: These compounds also feature thiazole and piperazine rings and have shown significant anticancer activity.
Thiazole Derivatives: Compounds like Dabrafenib and Dasatinib, which are used in cancer therapy.
Uniqueness
(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is unique due to the presence of the furan ring, which can enhance its biological activity and specificity compared to other thiazole and piperazine derivatives.
Properties
IUPAC Name |
[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)14-12-23-15(18-14)11-19-6-8-20(9-7-19)16(21)13-5-4-10-22-13/h4-5,10,12H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUOSABXHLHJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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